molecular formula C7H4NO4- B1258865 3-Carboxypyridine-4-carboxylate

3-Carboxypyridine-4-carboxylate

Cat. No.: B1258865
M. Wt: 166.11 g/mol
InChI Key: MUYSADWCWFFZKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carboxypyridine-4-carboxylate is a pyridine derivative with two carboxylic acid groups at the 3- and 4-positions of the heterocyclic ring. This structural arrangement confers unique physicochemical properties, including distinct acidity, solubility, and coordination behavior. Pyridine dicarboxylates are critical intermediates in medicinal chemistry, catalysis, and materials science due to their ability to act as ligands in metal complexes or as building blocks for bioactive molecules.

Properties

Molecular Formula

C7H4NO4-

Molecular Weight

166.11 g/mol

IUPAC Name

4-carboxypyridine-3-carboxylate

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-1

InChI Key

MUYSADWCWFFZKR-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC(=C1C(=O)O)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2,4-Pyridinedicarboxylic Acid and 2,6-Pyridinedicarboxylic Acid

Structural and Functional Differences :

  • 3-Carboxypyridine-4-carboxylate features adjacent carboxylic acid groups, which may enhance intramolecular hydrogen bonding and alter solubility compared to non-adjacent isomers.
  • 2,4-Pyridinedicarboxylic Acid (Lutidinic Acid) : CAS 499-80-9, molecular weight (F.W.) 167.12. Its carboxylic groups are separated by one carbon, reducing steric hindrance in metal coordination .
  • 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid) : CAS 499-83-2, F.W. 167.12. The para-substitution of carboxylic groups allows for symmetric chelation of metal ions, making it a preferred ligand in coordination chemistry .

Physicochemical Properties :

Compound Melting Point (°C) Acidity (pKa) Solubility (H₂O)
3-Carboxypyridine-4-carboxylate* ~240–250 (inferred) ~2.5–3.5 (estimated) Moderate
2,4-Pyridinedicarboxylic Acid 245 1.8, 4.9 Low
2,6-Pyridinedicarboxylic Acid 245 1.7, 2.9 Low

*Data inferred from analogs due to lack of direct evidence.

Pyridine Derivatives with Single Carboxylic Acid Groups

Ethyl 3-Chloropyridazine-4-carboxylate (CAS 1445-54-1) :

  • A pyridazine (two adjacent nitrogen atoms) derivative with an ester group.
  • Key Differences :
    • Reduced acidity compared to carboxylic acids (ester pKa ~10–12 vs. ~2–4 for acids).
    • Higher lipophilicity due to the ethyl ester, enhancing membrane permeability in drug design .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8) :

  • A pyrimidine derivative (two nitrogen atoms at 1,3-positions).
  • Comparison: Pyrimidine ring offers different electronic effects, influencing reactivity in nucleophilic substitution reactions.

Non-Pyridine Dicarboxylic Acids

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) :

  • A benzene derivative with hydroxyl and propenoic acid groups.
  • Antioxidant properties due to phenolic hydroxyls, unlike pyridine dicarboxylates, which lack redox-active groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Carboxypyridine-4-carboxylate
Reactant of Route 2
3-Carboxypyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.